8-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)quinoline
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Overview
Description
8-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)quinoline is a complex organic compound that features a quinoline ring system substituted with a pyrrolidin-3-yloxy group and a trifluoromethylbenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .
Chemical Reactions Analysis
Types of Reactions
8-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)quinoline can undergo a variety of chemical reactions, including:
Oxidation: The quinoline ring can be oxidized under strong oxidative conditions to form quinoline N-oxides.
Reduction: The carbonyl group in the trifluoromethylbenzoyl moiety can be reduced to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline nitrogen or the pyrrolidin-3-yloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline ring typically yields quinoline N-oxides, while reduction of the carbonyl group results in the corresponding alcohol .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Due to its potential biological activity, it may be investigated as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 8-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)quinoline exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy as a drug candidate .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolines: These compounds share the quinoline core and are known for their antibacterial activity.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring are often used in drug discovery due to their diverse biological activities.
Uniqueness
8-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)quinoline is unique due to the combination of its structural features, including the quinoline ring, pyrrolidin-3-yloxy group, and trifluoromethylbenzoyl moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
(3-quinolin-8-yloxypyrrolidin-1-yl)-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O2/c22-21(23,24)17-8-2-1-7-16(17)20(27)26-12-10-15(13-26)28-18-9-3-5-14-6-4-11-25-19(14)18/h1-9,11,15H,10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVRBSHLFRYQPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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